Cas no 78776-24-6 (2-4-(diethylamino)phenylethan-1-ol)

2-4-(diethylamino)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- BENZENEETHANOL, 4-(DIETHYLAMINO)-
- 2-4-(diethylamino)phenylethan-1-ol
- AKOS006345784
- 2-(4-(Diethylamino)phenyl)ethanol
- EN300-1843167
- 2-[4-(diethylamino)phenyl]ethanol
- 78776-24-6
- 4-(Diethylamino)phenethyl alcohol
- 2-[4-(diethylamino)phenyl]ethan-1-ol
- MTNVBUDEMYKBFS-UHFFFAOYSA-N
- SB84877
- p-diethylaminophenethyl alcohol
- SCHEMBL77726
-
- MDL: MFCD06201152
- インチ: InChI=1S/C12H19NO/c1-3-13(4-2)12-7-5-11(6-8-12)9-10-14/h5-8,14H,3-4,9-10H2,1-2H3
- InChIKey: MTNVBUDEMYKBFS-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)C1=CC=C(C=C1)CCO
計算された属性
- せいみつぶんしりょう: 193.146664230g/mol
- どういたいしつりょう: 193.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-4-(diethylamino)phenylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1843167-0.05g |
2-[4-(diethylamino)phenyl]ethan-1-ol |
78776-24-6 | 0.05g |
$348.0 | 2023-09-19 | ||
Enamine | EN300-1843167-0.5g |
2-[4-(diethylamino)phenyl]ethan-1-ol |
78776-24-6 | 0.5g |
$397.0 | 2023-09-19 | ||
abcr | AB166546-1g |
4-(Diethylamino)phenethyl alcohol, 97%; . |
78776-24-6 | 97% | 1g |
€1621.70 | 2025-02-17 | |
Enamine | EN300-1843167-1g |
2-[4-(diethylamino)phenyl]ethan-1-ol |
78776-24-6 | 1g |
$414.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771669-1g |
2-(4-(Diethylamino)phenyl)ethanol |
78776-24-6 | 98% | 1g |
¥6264.00 | 2024-07-28 | |
abcr | AB166546-1 g |
4-(Diethylamino)phenethyl alcohol; 97% |
78776-24-6 | 1g |
€619.00 | 2023-05-08 | ||
Enamine | EN300-1843167-0.25g |
2-[4-(diethylamino)phenyl]ethan-1-ol |
78776-24-6 | 0.25g |
$381.0 | 2023-09-19 | ||
Enamine | EN300-1843167-10.0g |
2-[4-(diethylamino)phenyl]ethan-1-ol |
78776-24-6 | 10g |
$3929.0 | 2023-06-02 | ||
Crysdot LLC | CD12030917-1g |
2-(4-(Diethylamino)phenyl)ethanol |
78776-24-6 | 97% | 1g |
$489 | 2024-07-24 | |
Enamine | EN300-1843167-5.0g |
2-[4-(diethylamino)phenyl]ethan-1-ol |
78776-24-6 | 5g |
$2650.0 | 2023-06-02 |
2-4-(diethylamino)phenylethan-1-ol 関連文献
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
2-4-(diethylamino)phenylethan-1-olに関する追加情報
BENZENEETHANOL, 4-(DIETHYLAMINO)-: A Comprehensive Overview
Benzeneethanol, particularly the compound 4-(diethylamino)-benzeneethanol (CAS No. 78776-24-6), has garnered significant attention in the field of biomedicine due to its unique chemical structure and potential applications in drug discovery and development. This compound belongs to a class of benzylamines, which are known for their diverse pharmacological activities, including central nervous system effects, anti-inflammatory properties, and roles in signal transduction pathways.
The structure of 4-(diethylamino)-benzeneethanol features a benzene ring substituted with an ethanolamine group at the para position. This substitution introduces significant steric and electronic effects, which influence its bioavailability, pharmacokinetics, and interactions with biological targets. Recent studies have focused on understanding how the diethylamino substituent modulates the compound's lipophilicity, solubility, and binding affinity to various receptors and enzymes.
In terms of biological activity, 4-(diethylamino)-benzeneethanol has been investigated for its potential as a G-protein coupled receptor (GPCR) agonist or antagonist. GPCRs are a major drug target family involved in numerous physiological processes, including neurotransmission, inflammation, and cardiovascular regulation. Preclinical studies have demonstrated that this compound exhibits selective activity against certain subtypes of adrenergic receptors, suggesting its potential utility in the treatment of conditions such as hypertension and asthma.
Moreover, research has explored the role of benzeneethanol derivatives in cancer biology. The compound's ability to modulate apoptotic pathways and cell cycle regulation has been examined in various in vitro and in vivo models. Results indicate that 4-(diethylamino)-benzeneethanol may possess anti-proliferative and pro-apoptotic effects on certain cancer cell lines, making it a promising candidate for further investigation in oncology research.
The pharmacokinetic profile of 4-(diethylamino)-benzeneethanol is another area of active research. Studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for determining its suitability as a drug candidate. Findings suggest that the compound exhibits favorable oral bioavailability and tissue penetration, attributes that are highly desirable in pharmaceutical development.
In addition to its direct pharmacological effects, benzeneethanol derivatives have also been explored for their potential as chiral templates in asymmetric synthesis. The diethylamino group introduces a high degree of asymmetry, which can be exploited to synthesize enantiomerically pure compounds with specific biological activities. This aspect is particularly relevant in the development of enantioselective drugs, where stereochemistry plays a critical role in determining therapeutic efficacy and safety.
Recent advancements in computational chemistry have further enhanced our understanding of the molecular interactions involving 4-(diethylamino)-benzeneethanol. Molecular docking studies have provided insights into how the compound interacts with key protein targets, such as ion channels, enzymes, and transporters. These studies are instrumental in optimizing the compound's structure for improved binding affinity and selectivity.
In summary, 4-(diethylamino)-benzeneethanol (CAS No. 78776-24-6) is a versatile compound with a wide range of potential applications in the biomedical field. Its unique chemical structure, combined with its diverse biological activities, positions it as an important tool in drug discovery, pharmacological research, and therapeutic development. Continued research into its mechanisms of action, pharmacokinetics, and therapeutic potential is expected to yield valuable insights and innovations in the treatment of various diseases.
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